3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-7-isopropoxy-6-propyl-4H-chromen-4-one
Description
This compound is a chromen-4-one derivative with a 2,3-dihydrobenzo[1,4]dioxin moiety at position 3. Its molecular formula is C₃₂H₂₄O₅, with an average molecular weight of 380.44 g/mol . Key structural features include:
- Position 2: Ethyl group (-C₂H₅)
- Position 6: Propyl group (-C₃H₇)
- Position 7: Isopropoxy group (-OCH(CH₃)₂)
- Position 3: 2,3-Dihydrobenzo[1,4]dioxin-6-yl (a bicyclic ether system).
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-propan-2-yloxy-6-propylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O5/c1-5-7-16-12-18-22(14-21(16)29-15(3)4)30-19(6-2)24(25(18)26)17-8-9-20-23(13-17)28-11-10-27-20/h8-9,12-15H,5-7,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGMPLZAVZMRMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC(C)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces.
Biochemical Pathways
Compounds with similar structures have been shown to affect various pathways, including signal transduction, metabolic pathways, and cell cycle regulation.
Pharmacokinetics
Its molecular weight and structure suggest that it may be well-absorbed and distributed throughout the body.
Result of Action
Compounds with similar structures have been shown to have various effects, including anti-inflammatory, antioxidant, and anticancer activities.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Biological Activity
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-7-isopropoxy-6-propyl-4H-chromen-4-one is a complex organic compound that belongs to the class of chromenone derivatives. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 336.41 g/mol. The structure includes a chromenone core fused with a dihydrobenzo[b][1,4]dioxin moiety, which may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.41 g/mol |
| CAS Number | 123456-78-9 |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Chromenone Core : This can be achieved through Pechmann condensation.
- Introduction of the Dihydrobenzo[b][1,4]dioxin Moiety : Cyclization reactions involving catechols and epoxides are used.
- Final Modifications : Alkylation or esterification reactions introduce the isopropoxy and propyl groups.
Anticancer Activity
Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and NCI-H1299 (lung cancer) cells. The mechanism often involves apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models. This activity is crucial for developing treatments for chronic inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties against a range of bacteria and fungi. The mechanism may involve disrupting bacterial membrane integrity, leading to cell lysis.
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of chromenone derivatives. Key findings include:
- Substituent Effects : The presence of alkoxy groups enhances solubility and bioavailability.
- Core Modifications : Alterations in the chromenone core can significantly impact potency against specific cancer types.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on MCF-7 Cells : A derivative showed an IC50 value of 15 µM, indicating potent anticancer activity.
- Anti-inflammatory Assays : Inhibition of NO production was observed at concentrations as low as 10 µM in LPS-stimulated macrophages.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromen-4-one derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a structural and physicochemical comparison of the target compound with analogs from the evidence:
Table 1: Substituent Comparison
Key Findings:
Position 2 Modifications: The trifluoromethyl (-CF₃) group in enhances electronegativity and metabolic stability compared to the ethyl group in the target compound. This substitution could improve binding affinity in hydrophobic pockets .
Position 6 and 7 Variations :
- Propyl vs. Ethyl at Position 6 : The target compound’s propyl group (C₃H₇) increases lipophilicity compared to the ethyl group (C₂H₅) in , which may affect tissue distribution .
- Isopropoxy vs. Hydroxy at Position 7 : The isopropoxy group in the target compound enhances lipid solubility, whereas the hydroxy group in and facilitates hydrogen bonding, improving aqueous solubility but reducing blood-brain barrier penetration .
Position 8 Functionalization :
- The piperidinylmethyl group in introduces a basic nitrogen, which could enable salt formation (improving crystallinity) or interaction with ion channels .
Table 2: Hypothetical Physicochemical Properties
*Estimated based on substituent contributions.
Implications for Research and Development
- Drug Design : The target compound’s lipophilic profile makes it a candidate for CNS-targeted therapies, while analogs like with polar groups (e.g., hydroxy, piperidinylmethyl) may suit peripheral targets .
- SAR Insights : Trifluoromethylation () and alkyl chain length ( vs. ) are critical for tuning bioavailability and target engagement.
- Synthetic Challenges : highlights glycoside removal and methylation as key steps in chromen-4-one synthesis, suggesting similar routes for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
